
Amidimidodisulfuryl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amidimidodisulfuryl chloride is an organic compound commonly used as a sulfurating agent. It is a colorless to pale yellow liquid that is volatile at room temperature and has a pungent odor. This compound is highly corrosive and should be handled with care to avoid skin or eye contact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method of synthesizing amidimidodisulfuryl chloride involves treating an imine with excess bromine in the presence of sulfur chloride and chloroform under mild conditions . Another method includes the reaction of chlorosulfonyl isocyanate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chlorosulfonyl isocyanate and other raw materials such as sulfamoyl chloride and hexamethyldisilazane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Amidimidodisulfuryl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can convert it into simpler sulfur compounds.
Substitution: It can participate in substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, sulfur chloride, and chloroform for oxidation and substitution reactions . Reduction reactions often involve hydride donors like lithium aluminum hydride .
Major Products: The major products formed from these reactions include imidodisulfuryl fluoride and other sulfur-containing organic compounds .
Wissenschaftliche Forschungsanwendungen
Amidimidodisulfuryl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of amidimidodisulfuryl chloride involves its ability to act as a nucleophile and electrophile in various reactions. It can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include sulfur-containing enzymes and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Chlorosulfonyl isocyanate: Used in similar sulfurating reactions.
Sulfamoyl chloride: Another sulfur-containing reagent used in organic synthesis.
Uniqueness: Amidimidodisulfuryl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a sulfurating and fluorinating agent makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
31218-37-8 |
|---|---|
Molekularformel |
ClH3N2O4S2 |
Molekulargewicht |
194.6 g/mol |
IUPAC-Name |
N-sulfamoylsulfamoyl chloride |
InChI |
InChI=1S/ClH3N2O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,2,6,7) |
InChI-Schlüssel |
ITULBIVBYPMSCU-UHFFFAOYSA-N |
Kanonische SMILES |
NS(=O)(=O)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


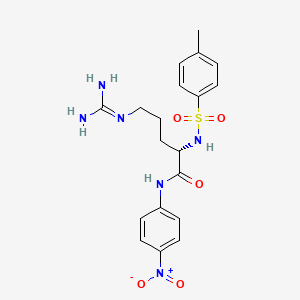
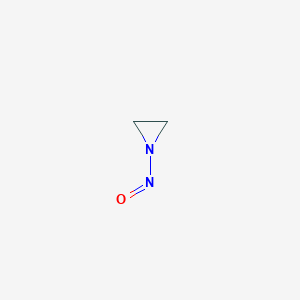
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
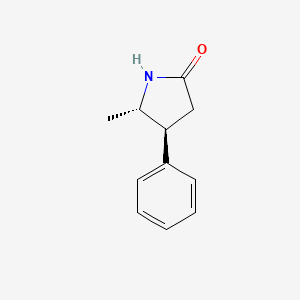
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
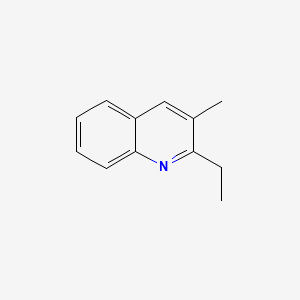
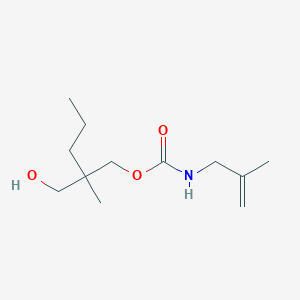
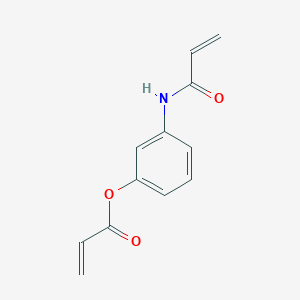
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
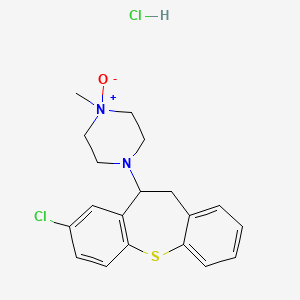
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)
